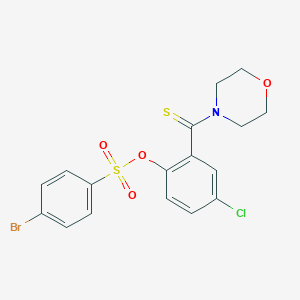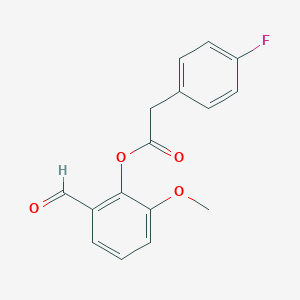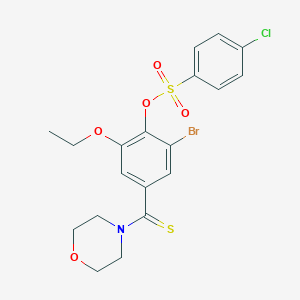
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as Bmim-Cl, is a chemical compound that has been widely studied for its potential applications in various fields of science.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is not fully understood, but it is believed to involve the formation of an ionic liquid that can interact with various molecules and ions in solution. 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a unique ability to stabilize reactive intermediates and facilitate chemical reactions.
Biochemical and Physiological Effects:
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have minimal toxicity and is considered safe for use in laboratory experiments. However, its effects on living organisms are not well understood, and further research is needed to determine its potential toxicity and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate offers several advantages for laboratory experiments, including its high solubility in water and organic solvents, its ability to stabilize reactive intermediates, and its low toxicity. However, its high cost and limited availability may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, including its use as a catalyst in organic synthesis reactions, its potential applications in materials science, and its use as an ionic liquid in electrochemistry. Further research is needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
In conclusion, 2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that has been widely studied for its potential applications in various fields of science. Its unique properties and potential applications make it an important area of research for the future. Further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on living organisms.
Métodos De Síntesis
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized using a simple and efficient method that involves the reaction of 2-bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate with 1-methylimidazole. The reaction takes place under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and materials science. It has been used as a catalyst in organic synthesis reactions, as a solvent in chemical reactions, and as an ionic liquid in electrochemistry.
Propiedades
Nombre del producto |
2-Bromo-6-ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Fórmula molecular |
C19H19BrClNO5S2 |
Peso molecular |
520.8 g/mol |
Nombre IUPAC |
[2-bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C19H19BrClNO5S2/c1-2-26-17-12-13(19(28)22-7-9-25-10-8-22)11-16(20)18(17)27-29(23,24)15-5-3-14(21)4-6-15/h3-6,11-12H,2,7-10H2,1H3 |
Clave InChI |
HZYCIWXIPAWLKA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



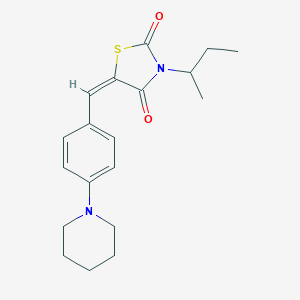
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
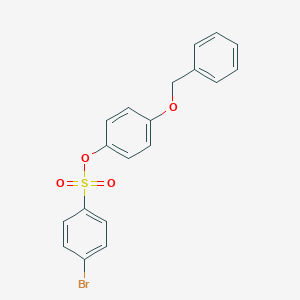
![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
